molecular formula C12H12O4 B13992209 2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one CAS No. 83559-41-5

2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one

Cat. No.: B13992209
CAS No.: 83559-41-5
M. Wt: 220.22 g/mol
InChI Key: DSEHSGBGXJJFHU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dioxin ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-6-methyl-1,3-dioxin-4-one is unique due to its dioxin ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its methoxy and methyl substituents further enhance its versatility in various chemical reactions and applications .

Properties

CAS No.

83559-41-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-1,3-dioxin-4-one

InChI

InChI=1S/C12H12O4/c1-8-7-11(13)16-12(15-8)9-3-5-10(14-2)6-4-9/h3-7,12H,1-2H3

InChI Key

DSEHSGBGXJJFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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